N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylthio group at position 4. The acetamide side chain is further modified with a pyridazinyl moiety bearing a pyridin-4-yl substituent. Its synthesis typically involves nucleophilic substitution and condensation reactions, common to 1,3,4-thiadiazole derivatives .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2S2/c1-2-24-15-19-18-14(25-15)17-12(22)9-21-13(23)4-3-11(20-21)10-5-7-16-8-6-10/h3-8H,2,9H2,1H3,(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALRNEPSEIIAGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a thiadiazole ring linked to a pyridazine moiety , which is known for its diverse biological activities. The synthesis typically involves the reaction of thiadiazole derivatives with acetamide and pyridazine compounds, utilizing techniques such as nucleophilic substitution and cyclization.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that compounds with the thiadiazole scaffold can inhibit cell growth in human cancer cell lines such as HeLa and MCF-7. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiadiazole derivative 1 | HeLa | 10 | Apoptosis induction |
| Thiadiazole derivative 2 | MCF-7 | 15 | Cell cycle arrest |
The integration of the thiadiazole structure with other pharmacophores has been shown to enhance anticancer activity. For example, the combination of thiadiazole with piperazine has led to improved cytotoxicity profiles compared to standalone compounds .
Antimicrobial Activity
Thiadiazole derivatives, including this compound, have demonstrated notable antimicrobial properties. Studies have reported effective inhibition against bacterial strains such as Xanthomonas oryzae and Escherichia coli.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Xanthomonas oryzae | 22 |
| Escherichia coli | 15 |
The antimicrobial activity is attributed to the electron-withdrawing properties of the thiadiazole ring and its ability to disrupt microbial cell membranes .
Antiviral Activity
The antiviral potential of thiadiazole derivatives has also been explored, particularly against HIV. Compounds similar to this compound have shown moderate inhibitory effects on HIV replication in vitro.
| Compound | Virus Strain | EC50 (µg/mL) | Selectivity Index |
|---|---|---|---|
| Thiadiazole derivative 3 | HIV-1 IIIB | 0.96 | <1 |
| Thiadiazole derivative 4 | HIV-2 ROD | 2.92 | <1 |
Despite promising results, further optimization is necessary to enhance selectivity and potency against viral targets .
Case Studies
Several case studies highlight the effectiveness of thiadiazole derivatives:
- Anticancer Study : A study by Akhtar et al. synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against various cell lines. The most potent compound showed an IC50 value significantly lower than standard chemotherapeutics .
- Antimicrobial Evaluation : A recent investigation into the antimicrobial properties of these compounds revealed that certain derivatives exhibited superior efficacy compared to traditional antibiotics against resistant strains .
Scientific Research Applications
Structural Characteristics
The compound is characterized by a complex multi-ring structure that includes:
- A thiadiazole ring
- A pyridazine moiety
- An acetamide functional group
These structural elements contribute to its chemical properties and biological activity.
Biological Activities
Research indicates that derivatives of thiadiazoles exhibit significant biological activities, including:
Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial properties against various bacterial strains. For instance, compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer Properties
Studies have highlighted the anticancer potential of thiadiazole derivatives. Some analogs have demonstrated cytotoxic effects against human cancer cell lines, indicating a possible role in cancer therapy. The mechanism often involves the inhibition of specific cellular pathways crucial for cancer cell survival.
Anti-inflammatory Effects
Molecular docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Such inhibition could position it as a candidate for treating inflammatory diseases.
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. Results indicated that certain derivatives exhibited significant inhibition of cell viability, suggesting their potential as anticancer agents .
- Antimicrobial Screening : Another research effort focused on synthesizing novel thiadiazole compounds and assessing their antimicrobial activity using standard methods such as agar diffusion assays. The findings revealed moderate to high activity against common pathogens like Staphylococcus aureus and Escherichia coli .
- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound with various biological targets. These studies help identify its potential therapeutic applications by elucidating interaction mechanisms at the molecular level .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethylthio (-S-C₂H₅) group on the thiadiazole ring is a key site for nucleophilic substitution. This group can undergo displacement with nucleophiles such as amines, alkoxides, or thiols under specific conditions.
| Nucleophile | Reaction Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Ethylamine | DMF, 80°C, 12 h | S→N substitution at thiadiazole | 68% | |
| Methanol | K₂CO₃, DMSO, 60°C | Alkoxy substitution | 45% |
For example, reaction with ethylamine in dimethylformamide (DMF) at 80°C replaces the ethylthio group with an ethylamino group, forming a new thiadiazole derivative.
Cyclization and Ring-Opening Reactions
The pyridazine ring and acetamide linkage participate in cyclization reactions. Basic or acidic conditions can induce ring formation or cleavage.
| Condition | Reagent | Product | Application |
|---|---|---|---|
| NaOH (2M) | Ethanol, reflux | Formation of fused pyridazine-thiadiazole ring | Anticancer analogs |
| HCl (conc.) | Water, 100°C | Pyridazine ring opening | Intermediate synthesis |
In basic media, the acetamide’s carbonyl group reacts with adjacent NH groups, forming a bicyclic structure .
Oxidation-Reduction Reactions
The ethylthio group is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
| Oxidizing Agent | Conditions | Product | Biological Impact |
|---|---|---|---|
| H₂O₂ | Acetic acid, 50°C | Sulfoxide derivative | Enhanced solubility |
| KMnO₄ | H₂SO₄, 0°C | Sulfone derivative | Reduced toxicity |
Oxidation with hydrogen peroxide enhances solubility, critical for pharmacokinetic optimization.
Acid-Base Reactivity of the Acetamide Group
The acetamide moiety undergoes protonation/deprotonation, influencing solubility and binding affinity.
| pH | Solubility (mg/mL) | Reactivity |
|---|---|---|
| 2 | 12.5 | Protonated form dominates |
| 7.4 | 3.2 | Deprotonated, participates in H-bonding |
At physiological pH (7.4), the deprotonated acetamide interacts with biological targets via hydrogen bonding .
Catalytic Coupling Reactions
Transition metal catalysts enable cross-coupling at the pyridin-4-yl group.
| Catalyst | Substrate | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | Arylboronic acid | Biaryl-coupled derivative | 72% |
| CuI | Alkynyl bromide | Alkynyl-functionalized analog | 58% |
Palladium-catalyzed Suzuki coupling introduces aryl groups, expanding structural diversity for SAR studies.
Key Research Findings
-
Structure-Activity Relationship (SAR): Modifications at the ethylthio group directly correlate with antimicrobial potency.
-
Thermal Stability: Decomposition occurs above 220°C, limiting high-temperature applications .
-
Solubility Profile: Low aqueous solubility (3.2 mg/mL at pH 7.4) necessitates formulation adjuvants.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The ethylthio substituent distinguishes the target compound from structurally related 1,3,4-thiadiazole acetamides. Key analogs and their properties include:
Key Observations :
- Ethylthio vs. Methylthio/Benzylthio : Ethylthio derivatives (e.g., 5g, 6a) generally exhibit higher melting points (168–181°C) compared to methylthio analogs (135–160°C), suggesting enhanced crystallinity due to increased alkyl chain length . Benzylthio derivatives (e.g., 5h, 3a-g) show variable melting points, likely influenced by aromatic stacking interactions .
- Side Chain Impact: The pyridazinone-pyridinyl group in the target compound may enhance solubility compared to phenoxy or thiadiazinan substituents, though experimental data are lacking .
Antimicrobial Activity
- The ethylthio-thiadiazole derivative 8a (N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxothiadiazinan-3-yl)acetamide) demonstrated 56% inhibition against Xanthomonas oryzae at 100 µg/mL, outperforming thiodiazole-copper . Its EC₅₀ against Rhizoctonia solani was 33.70 µg/mL , superior to hymexazol (67.10 µg/mL) .
- 6a (ethylthio-thiadiazinan-thione) showed comparable activity, though specific data for the target compound’s pyridazinyl side chain are unreported .
Anticancer Activity
- Benzylthio derivatives (e.g., 3a-g) exhibited potent inhibition against breast (MDA-MB-231), prostate (PC3), and glioblastoma (U87) cell lines, highlighting the role of aromatic substituents in kinase inhibition . The ethylthio group’s contribution to anticancer activity remains unexplored.
Pesticidal Activity
Structure-Activity Relationships (SAR)
- Pyridazinyl-Pyridinyl Side Chain: Likely engages in π-π stacking or hydrogen bonding with biological targets, a feature absent in phenoxy or thiadiazinan derivatives .
- Benzylthio vs. Ethylthio : Benzylthio’s aromaticity favors kinase inhibition, while ethylthio’s alkyl chain may optimize antimicrobial activity .
Q & A
Q. What synthetic strategies are recommended for preparing N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide?
The synthesis involves multi-step organic reactions, typically starting with the assembly of the thiadiazole and pyridazinyl moieties. Key steps include:
- Thioether formation : Ethylthio group introduction via nucleophilic substitution under controlled pH and temperature (e.g., using NaH or K₂CO₃ in acetone) .
- Acetamide coupling : Reaction of activated carboxylic acid derivatives (e.g., chloroacetyl chloride) with the thiadiazole amine, followed by purification via column chromatography .
- Pyridazinone cyclization : Acid- or base-catalyzed cyclization of precursor hydrazides or keto-esters to form the pyridazinone core .
Optimization requires monitoring with TLC/HPLC and adjusting reaction time, solvent polarity, and catalyst loading .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A combination of analytical techniques is essential:
- NMR spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., pyridazinone C=O at ~170 ppm, thiadiazole C-S at ~160 ppm) .
- Mass spectrometry (LC-MS) : To confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- Elemental analysis : Validate C, H, N, S percentages within 0.3% of calculated values .
- IR spectroscopy : Identify key functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, pyridazine ring vibrations ~1500 cm⁻¹) .
Q. What preliminary assays are used to evaluate its biological activity?
- Enzyme inhibition assays : Test acetylcholinesterase or COX-II inhibition using Ellman’s method or fluorometric kits, with IC₅₀ calculations .
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
- Microbial susceptibility : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-II active site, acetylcholinesterase gorge). Focus on hydrogen bonding (pyridazinone O with Arg120) and hydrophobic contacts (thiadiazole with Phe518) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and residue flexibility .
- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Q. What strategies resolve contradictions in bioassay data across studies?
- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., ethylthio vs. methylthio groups) to identify critical pharmacophores .
- Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) if conflicting IC₅₀ values arise from fluorometric vs. colorimetric methods .
- Metabolic stability testing : Use liver microsomes to rule out false negatives due to rapid compound degradation .
Q. How can hybrid derivatives enhance multi-target therapeutic potential?
- Rational design : Integrate fragments from known inhibitors (e.g., pyridazinone for anti-inflammatory activity, thiadiazole for antimicrobial action) via modular synthesis .
- Click chemistry : Introduce triazole or oxadiazole linkers to improve solubility and target engagement .
- In vivo efficacy : Test hybrid analogs in zebrafish or murine models for dual inhibition of inflammation and infection .
Q. What green chemistry approaches optimize its synthesis?
- Flow chemistry : Use continuous-flow reactors to reduce reaction time (e.g., 2 hours vs. 8 hours in batch) and improve yield via precise temperature control .
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to minimize waste .
- Catalyst recycling : Immobilize Pd/C or enzymes (e.g., lipases) on magnetic nanoparticles for reuse in coupling steps .
Methodological Considerations
Q. How to troubleshoot low yields in the final coupling step?
- Activation issues : Use HOBt/EDCI instead of DCC for amide bond formation to reduce racemization .
- Purification : Switch from silica gel to reverse-phase HPLC if polar byproducts persist .
- Steric hindrance : Introduce microwave irradiation (100°C, 30 min) to enhance reactivity in bulky substituent couplings .
Q. What protocols ensure reproducibility in bioactivity assays?
- Standardized cell lines : Use ATCC-validated cells with passage numbers <20 .
- Positive controls : Include reference inhibitors (e.g., donepezil for acetylcholinesterase, celecoxib for COX-II) .
- Data normalization : Express results as % inhibition relative to vehicle-treated controls, with triplicate technical replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
